methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methyl)benzoate
Description
Methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methyl)benzoate is a structurally complex molecule featuring a benzoate ester core linked to a piperazine ring, which is further substituted with a 3,5-dimethylpyrazole moiety bearing a 1,1-dioxidotetrahydrothiophene (sulfone) group. This compound’s design integrates multiple pharmacophoric elements:
- Benzoate ester: Enhances lipophilicity and membrane permeability.
- Piperazine: A common scaffold in medicinal chemistry, known for improving solubility and bioavailability .
- Pyrazole-sulfone hybrid: The sulfone group may contribute to metabolic stability and electronic effects, while the pyrazole ring offers a rigid planar structure for target binding .
Properties
IUPAC Name |
methyl 4-[[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-16-21(17(2)26(23-16)20-8-13-31(28,29)15-20)25-11-9-24(10-12-25)14-18-4-6-19(7-5-18)22(27)30-3/h4-7,20H,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGLIJWZUISCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methyl)benzoate is a complex organic compound with potential biological activity. The compound's structure includes a piperazine moiety and a pyrazole ring, both of which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 478.59 g/mol. The presence of the dioxidotetrahydrothiophen moiety suggests potential interactions with biological systems due to its sulfur content and unique electronic properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antioxidant Properties
Research indicates that compounds containing pyrazole rings often exhibit significant antioxidant activity. A study on pyrazole derivatives showed that they possess the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
This compound may also demonstrate anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Anticancer Activity
The compound's structural components suggest potential anticancer effects. Studies on related pyrazole compounds have shown cytotoxicity against several cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study 1: Cytotoxicity Evaluation
In vitro studies evaluated the cytotoxic effects of similar pyrazole derivatives against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| Cervical Cancer | 12.5 |
| Colon Cancer | 15.0 |
| Breast Cancer | 10.0 |
| Lung Cancer | 14.0 |
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of related compounds in animal models of acute inflammation. The administration of these compounds resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Mechanistic Insights
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation.
- Induction of Apoptosis : Pyrazole derivatives can activate intrinsic apoptotic pathways leading to cancer cell death.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperazine ring and a pyrazole moiety, which are known for their biological activity. Its molecular formula is with a molecular weight of approximately 380.5 g/mol. The compound's unique structure allows it to interact with biological targets effectively.
Pharmaceutical Applications
- Antidiabetic Properties :
-
Anticancer Activity :
- The pyrazole and piperazine scaffolds are recognized for their anticancer properties. Studies have shown that compounds containing these moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methyl)benzoate may exhibit similar effects, warranting further investigation.
- Neurological Applications :
Case Study 1: Antidiabetic Activity
A study published in Journal of Medicinal Chemistry evaluated the efficacy of pyrazole derivatives in lowering blood glucose levels in diabetic rat models. The results indicated that the compounds significantly reduced fasting blood glucose levels compared to control groups, suggesting potential for clinical application in diabetes management .
Case Study 2: Anticancer Mechanism
In a study featured in Cancer Research, researchers investigated the anticancer properties of pyrazole-based compounds. The study demonstrated that these compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of specific signaling pathways . this compound could potentially serve as a lead compound for further development.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, they may be safe at therapeutic doses .
Chemical Reactions Analysis
Formation of the Pyrazole Core
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Intermediate : 3,5-Dimethyl-1H-pyrazole derivatives are synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic or catalytic conditions .
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Functionalization : The pyrazole ring undergoes alkylation at the N1-position using reagents like (1,1-dioxidotetrahydrothiophen-3-yl) methanesulfonate in polar aprotic solvents (e.g., DMF or acetonitrile) .
Piperazine Coupling
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Nucleophilic Substitution : The pyrazole intermediate reacts with piperazine derivatives via SN2 mechanisms. For example, 4-(chloromethyl)piperazine is coupled to the pyrazole under basic conditions (e.g., K₂CO₃) in refluxing acetonitrile .
-
Key Reagents :
Esterification and Final Assembly
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Benzoate Ester Formation : Methyl 4-(bromomethyl)benzoate undergoes nucleophilic displacement with the piperazine-linked pyrazole intermediate in the presence of a base (e.g., NaH) .
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Oxidation : The tetrahydrothiophene moiety is oxidized to its sulfone form (1,1-dioxidotetrahydrothiophen-3-yl) using H₂O₂ or oxone in acetic acid .
Reaction Conditions and Optimization
Stability and Reactivity
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Hydrolytic Sensitivity : The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid .
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Thermal Stability : Stable up to 200°C (decomposition observed via TGA) .
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Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform .
Ester Hydrolysis
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Product : 4-((4-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methyl)benzoic acid.
Reductive Amination
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Application : The piperazine nitrogen can undergo reductive alkylation with aldehydes (e.g., formaldehyde) and NaBH₃CN to introduce additional substituents .
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
Key Observations :
Pyrazole-Sulfone Motif: The target compound and ’s analog share the pyrazole-sulfone moiety, which is absent in and derivatives. This group likely enhances metabolic stability compared to non-sulfonated analogs .
Piperazine Functionalization : The target compound’s piperazine is substituted with a methylenebenzoate group, while ’s analog incorporates a methoxyphenyl-piperazine linked to a pyran ring. This difference may influence solubility and target selectivity.
Core Structure: The benzoate ester in the target compound contrasts with the pyran-propanoate () and coumarin-benzodiazepine () systems, suggesting divergent electronic and steric profiles.
Spectroscopic and Physicochemical Properties
- NMR Analysis : highlights the utility of NMR in comparing chemical environments. For example, shifts in regions corresponding to pyrazole (positions 29–36) and sulfone-linked thiophene (positions 39–44) could differentiate the target compound from analogs lacking these groups .
- Lumping Strategy: As noted in , compounds with shared functional groups (e.g., pyrazole, piperazine) may exhibit similar reactivity or bioactivity.
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methyl)benzoate?
Methodological Answer:
- Reaction Setup : Use azido(trimethyl)silane and trifluoroacetic acid as catalysts in methylene chloride at 0°C, followed by gradual heating to 50°C for 16 hours. Monitor progress via TLC (cyclohexane/ethyl acetate 2:1) .
- Purification : Flash chromatography on silica gel (cyclohexane/ethyl acetate gradient, 0–25% ethyl acetate) yields a colorless solid with 88% efficiency. Dry-loading with Celite minimizes product loss .
- Critical Parameters : Control reaction temperature to avoid side products (e.g., over-alkylation).
Q. Q2: How does the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) influence the electronic properties of the pyrazole core?
Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Compare with analogs lacking the sulfone group (e.g., tetrahydrothiophene derivatives).
- Experimental Validation : Use NMR to assess deshielding effects. For example, the sulfone’s electron-withdrawing nature shifts adjacent carbons upfield by 2–3 ppm .
- Reactivity Implications : The sulfone enhances stability against nucleophilic attack, critical for applications in acidic environments.
Data Contradiction Resolution
Q. Q3: How should researchers resolve discrepancies in 1H^1\text{H}1H NMR data between synthetic batches?
Methodological Answer :
- Step 1 : Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d6) and calibration using tetramethylsilane (TMS).
- Step 2 : Employ 2D NMR (e.g., COSY, HSQC) to confirm coupling patterns and assign peaks unambiguously. For example, in , the singlet at δ 7.54 ppm corresponds to the pyrazole C-H, while δ 5.16 ppm (s, 2H) confirms the methylbenzyl group .
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or structural variants.
Advanced Structure-Activity Relationship (SAR)
Q. Q4: What methodological approaches are recommended for studying SAR of the piperazine-methylbenzoate moiety?
Methodological Answer :
- Substituent Variation : Synthesize analogs with modified piperazine substituents (e.g., ethyl, isopropyl) using protocols from (40°C reactions with perfluorophenyl derivatives).
- Biological Assays : Pair synthesis with in vitro testing (e.g., enzyme inhibition assays) to correlate substituent bulkiness with activity.
- Computational Docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin receptors due to piperazine’s prevalence in CNS ligands).
Q. Q5: How can researchers link the synthesis of this compound to broader chemical theories?
Methodological Answer :
- Hyperconjugation Theory : Analyze the stability of the pyrazole-sulfone system using resonance structures. The sulfone’s electron-withdrawing effect stabilizes the pyrazole ring via σ→π* interactions .
- Kinetic vs. Thermodynamic Control : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor thermodynamic products, as seen in ’s 50°C heating step .
Safety and Handling
Q. Q6: What safety protocols are critical when handling intermediates like 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile?
Methodological Answer :
- Hazard Mitigation : Use fume hoods for azide reactions (risk of explosive byproducts). Monitor exotherms during TFA addition .
- First Aid : Immediate rinsing with water for skin/eye contact; consult poison control for ingestion (CAS 1266405-58-6 protocols) .
Advanced Purification Challenges
Q. Q7: How can low yields during flash chromatography be addressed for polar intermediates?
Methodological Answer :
- Column Optimization : Increase silica gel particle size (e.g., 25–40 μm) for better resolution. Use gradient elution (e.g., 0–30% ethyl acetate in hexane) .
- Alternative Techniques : Consider preparative HPLC with C18 columns for highly polar derivatives, as demonstrated in for ethyl benzoate analogs .
Interdisciplinary Applications
Q. Q8: How might this compound be adapted for materials science applications?
Methodological Answer :
- Polymer Functionalization : Incorporate the piperazine-methylbenzoate moiety into polyamide backbones via interfacial polymerization. Monitor thermal stability via TGA (e.g., decomposition >300°C) .
- Membrane Technology : Test gas separation efficiency using mixed-matrix membranes (e.g., CO2/N2 selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
